Lypressin
Overview
Description
Lypressin is a synthetic polypeptide with vasoconstrictor and antidiuretic effects . It is used to prevent or control the frequent urination, increased thirst, and loss of water associated with diabetes insipidus . Its molecular weight is 1056.2 Dalton and the molecular formula is C46H65N13O12S2 .
Synthesis Analysis
Human neurohormone vasopressin (AVP), which is similar to Lypressin, is synthesized in overlapping regions in the hypothalamus . It is mainly known for its vasoconstricting abilities, and it is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .Molecular Structure Analysis
The molecular structure of Lypressin is C46H65N13O12S2 . It has a weight average of 1056.23 and a mono-isotopic mass of 1055.431706933 .Physical And Chemical Properties Analysis
Lypressin has a molecular formula of C46H65N13O12S2 and an average mass of 1056.218 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 1610.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .Scientific Research Applications
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Treatment of SARS-CoV-2
- Field : Virology, Pharmacology
- Application : Lypressin, along with other AVP analogues like terlipressin and ornipressin, are being explored for potential use in the treatment of SARS-CoV-2 .
- Method : The exact methods of application are still under investigation and not fully detailed in the available sources .
- Results : The results of these investigations are not yet fully published, and the effectiveness of Lypressin in treating SARS-CoV-2 is still under study .
-
Pain Threshold Management
- Field : Neuroscience, Pharmacology
- Application : Lypressin has been tested for its potential analgesic effects in humans .
- Method : Lypressin was administered intranasally in doses of 5 and 10 I.U. to healthy humans, and its effects on ischaemic, cutaneous thermal, and dental pain were observed .
- Results : Lypressin did not have any marked analgesic effect at these doses on ischaemic, cutaneous thermal, or dental pain . It was concluded that Lypressin cannot be used for pain relief in humans at doses low enough not to produce a hazardous water retention .
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Treatment of Diabetes Insipidus
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Varicose Bleeding Treatment
- Field : Medical Science, Pharmacology
- Application : Lypressin is recommended in the treatment of varicose bleeding in patients with liver cirrhosis .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of Lypressin in treating varicose bleeding is not fully detailed in the available sources .
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Fluid Homeostasis
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Vasoconstrictor
- Field : Pharmacology
- Application : Lypressin is known for its vasoconstricting abilities . It’s used as a vasoconstrictor in various shock states and conditions with diminished vasomotor tone .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of Lypressin as a vasoconstrictor is not fully detailed in the available sources .
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Treatment of Hepatorenal Syndrome
- Field : Nephrology
- Application : Lypressin, in the form of its synthetic analogue Terlipressin, is used to improve kidney function in adults with hepatorenal syndrome .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of Lypressin in treating hepatorenal syndrome is not fully detailed in the available sources .
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Treatment of Esophageal Varices Hemorrhage
- Field : Gastroenterology
- Application : Lypressin, in the form of its synthetic analogue Terlipressin, is used to treat bleeding caused by esophageal varices .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of Lypressin in treating esophageal varices hemorrhage is not fully detailed in the available sources .
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Management of Portal Hypertension
- Field : Hepatology
- Application : Lypressin, in the form of its synthetic analogue Terlipressin, is used in the management of portal hypertension .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of Lypressin in managing portal hypertension is not fully detailed in the available sources .
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Treatment of Type 1 Hepatorenal Syndrome
- Field : Nephrology
- Application : Lypressin, in the form of its synthetic analogue Terlipressin, is used in the treatment of Type 1 hepatorenal syndrome .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of Lypressin in treating Type 1 hepatorenal syndrome is not fully detailed in the available sources .
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AVPR Agonist
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AVPR Agonist
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Non-peptide AVP analogues
- Field : Pharmacology
- Application : Non-peptide AVP analogues with low molecular weight presented good affinity to AVP receptors .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of these non-peptide AVP analogues is not fully detailed in the available sources .
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Synthetic peptide analogues
- Field : Pharmacology
- Application : Synthetic peptide analogues compensate for the shortcomings of AVP .
- Method : The exact methods of application are not detailed in the available sources .
- Results : The effectiveness of these synthetic peptide analogues is not fully detailed in the available sources .
Safety And Hazards
Lypressin is contraindicated in chronic nephritis with nitrogen retention . Special precautions should be taken in cases of hypertension or conditions which can be exacerbated by increased BP; nasal absorption may be impaired in rhinitis . Adverse reactions include nasal congestion, irritation, ulceration, hypersensitivity reactions, and in large doses, marked pallor, pounding headache, vertigo, sweating, tremor, GI disturbances, eructation, cramp, desire to defaecate, and hyponatraemia .
properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFIDCADFRDPIO-DZCXQCEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048575 | |
Record name | Lypressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lypressin | |
CAS RN |
50-57-7 | |
Record name | Lypressin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lypressin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lypressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lypressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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